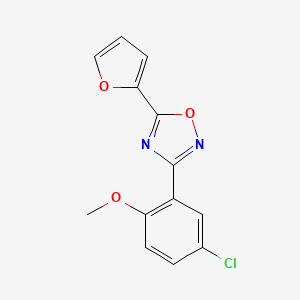![molecular formula C9H6N4S B5407354 [4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B5407354.png)
[4-(2-thienyl)-2-pyrimidinyl]cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-thienyl)-2-pyrimidinyl]cyanamide, also known as TPCK, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various biological processes. TPCK has been used to study the mechanism of action of serine proteases and their involvement in diseases such as cancer, inflammation, and cardiovascular disorders. In
作用機序
[4-(2-thienyl)-2-pyrimidinyl]cyanamide inhibits serine proteases by irreversibly binding to the active site of the enzyme. The thienyl group of this compound forms a covalent bond with the serine residue in the active site, which prevents the enzyme from functioning. This mechanism of action is similar to that of other serine protease inhibitors such as diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (PMSF).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit tumor cell growth and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase. In addition, this compound has been shown to have cardioprotective effects by reducing myocardial damage during ischemia-reperfusion injury.
実験室実験の利点と制限
One of the main advantages of [4-(2-thienyl)-2-pyrimidinyl]cyanamide is its selectivity for serine proteases. It has been shown to selectively inhibit trypsin, chymotrypsin, and elastase, which allows researchers to study the specific role of these enzymes in biological processes. This compound is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, one limitation of this compound is its irreversible binding to the active site of the enzyme, which makes it difficult to study the kinetics of enzyme inhibition. In addition, this compound may also have off-target effects on other enzymes that contain a serine residue in their active site.
将来の方向性
There are several future directions for research on [4-(2-thienyl)-2-pyrimidinyl]cyanamide. One area of interest is the development of new inhibitors based on the structure of this compound. Researchers could use computational methods to design new compounds that have improved selectivity and potency for specific serine proteases. Another area of interest is the application of this compound in drug discovery. This compound could be used as a tool to identify new drug targets for diseases such as cancer and inflammation. Finally, researchers could investigate the potential therapeutic applications of this compound in animal models of disease.
合成法
[4-(2-thienyl)-2-pyrimidinyl]cyanamide can be synthesized by reacting 2-thienyl isocyanate with 4-amino-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atom by the thienyl isocyanate group, followed by cyclization to form the pyrimidine ring. The resulting compound is then treated with cyanogen bromide to introduce the cyanamide group.
科学的研究の応用
[4-(2-thienyl)-2-pyrimidinyl]cyanamide has been extensively used in scientific research as a tool to study the mechanism of action of serine proteases. It has been shown to selectively inhibit trypsin, chymotrypsin, and elastase, which are important serine proteases involved in various biological processes. This compound has been used to investigate the role of serine proteases in cancer progression, inflammation, and cardiovascular disorders. It has also been used to study the structure and function of serine proteases and to develop new inhibitors for therapeutic applications.
特性
IUPAC Name |
(4-thiophen-2-ylpyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c10-6-12-9-11-4-3-7(13-9)8-2-1-5-14-8/h1-5H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSRMOXSBMORGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5407276.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5407281.png)
![2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5407288.png)
![1-ethyl-N-[2-(4-fluorophenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5407294.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5407296.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5407301.png)
![ethyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B5407307.png)
![N-[3-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5407310.png)


![(1-{[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5407323.png)
![3-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-furamide](/img/structure/B5407339.png)

![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5407355.png)
